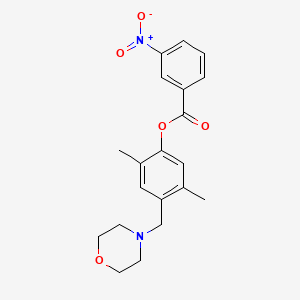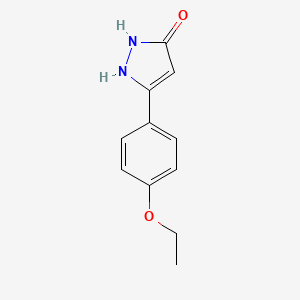![molecular formula C22H20N2O3 B5323599 N-(2-phenyl-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5323599.png)
N-(2-phenyl-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-phenyl-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide, also known as PAK1 inhibitor IPA-3, is a small molecule compound that has been extensively investigated for its potential in cancer therapy. IPA-3 is a potent and selective inhibitor of PAK1, a protein kinase that plays a crucial role in cell proliferation, survival, and migration.
Mécanisme D'action
IPA-3 is a potent and selective inhibitor of N-(2-phenyl-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide. This compound is a protein kinase that phosphorylates a variety of substrates involved in cell proliferation, survival, and migration. IPA-3 binds to the ATP-binding site of this compound, preventing the kinase from phosphorylating its substrates. This leads to the inhibition of downstream signaling pathways involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects
IPA-3 has been shown to inhibit this compound activity in cancer cells, leading to cell cycle arrest and apoptosis. In addition, IPA-3 has been shown to inhibit cancer cell migration and invasion, which are critical steps in cancer metastasis. IPA-3 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
IPA-3 has several advantages for lab experiments. It is a potent and selective inhibitor of N-(2-phenyl-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide, making it a valuable tool for studying the role of this compound in cancer and other diseases. IPA-3 is also relatively easy to synthesize, making it readily available for research purposes.
However, IPA-3 has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in cell-based assays. In addition, IPA-3 has not been extensively studied for its pharmacokinetics and pharmacodynamics, which can limit its use in animal studies.
Orientations Futures
For research on IPA-3 include studying its pharmacokinetics and pharmacodynamics, investigating its potential in combination with other cancer therapies, and developing more potent and selective N-(2-phenyl-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide inhibitors.
Méthodes De Synthèse
IPA-3 is synthesized through a multi-step process, starting from commercially available starting materials. The synthesis involves the reaction of 2-furancarboxylic acid with thionyl chloride to produce 2-chlorofuran. The 2-chlorofuran is then reacted with N-(2-phenylethyl)amine to generate 2-phenylethyl 2-furancarboxylate. The final step involves the reaction of 2-phenylethyl 2-furancarboxylate with 2-phenylacetyl chloride to produce IPA-3.
Applications De Recherche Scientifique
IPA-3 has been extensively studied for its potential in cancer therapy. N-(2-phenyl-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide is overexpressed in various types of cancer, including breast, lung, prostate, and pancreatic cancer. This compound plays a critical role in cancer cell proliferation, survival, and migration, making it an attractive target for cancer therapy. IPA-3 has been shown to inhibit this compound activity in cancer cells, leading to cell cycle arrest and apoptosis.
Propriétés
IUPAC Name |
N-[(E)-3-oxo-1-phenyl-3-(2-phenylethylamino)prop-1-en-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c25-21(23-14-13-17-8-3-1-4-9-17)19(16-18-10-5-2-6-11-18)24-22(26)20-12-7-15-27-20/h1-12,15-16H,13-14H2,(H,23,25)(H,24,26)/b19-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLBHTXGDSPVSJ-KNTRCKAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCNC(=O)/C(=C\C2=CC=CC=C2)/NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-1-adamantyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5323521.png)
![ethyl 2-[7-(3-chlorophenyl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]propanoate](/img/structure/B5323538.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5323552.png)
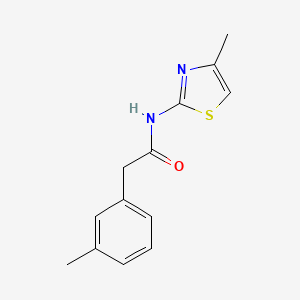
![1'-(1-benzofuran-2-ylmethyl)-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5323562.png)
![3-{[2-(2-chloro-6-fluorophenyl)-1H-imidazol-1-yl]methyl}imidazo[1,2-a]pyridine](/img/structure/B5323572.png)
![N-(2-furylmethyl)-2-[(4-methyl-1,4-diazepan-1-yl)carbonyl]-4-morpholinecarboxamide](/img/structure/B5323576.png)
![3-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}propanoic acid](/img/structure/B5323577.png)
![(3S*,4R*)-4-(hydroxymethyl)-1-[(2,4,7-trimethyl-1H-indol-3-yl)acetyl]-3-piperidinol](/img/structure/B5323581.png)
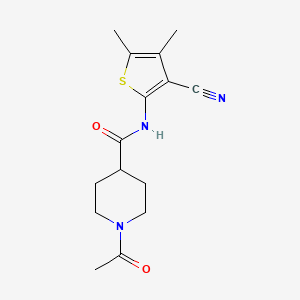
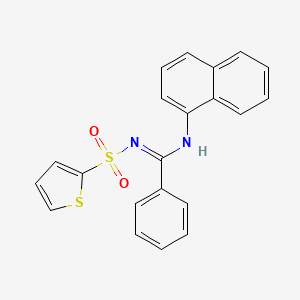
![3-chloro-4-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B5323612.png)
